molecular formula C20H19ClN6 B2879614 N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-79-0

N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2879614
CAS No.: 878064-79-0
M. Wt: 378.86
InChI Key: OIFKOTVAPFZFDX-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups at the chloro or methyl positions .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its ability to interact with molecular targets and exhibit potent biological activity. Its structure allows for selective inhibition of CDKs, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-12-4-7-16(10-13(12)2)24-20-25-18(17-11-22-27(3)19(17)26-20)23-15-8-5-14(21)6-9-15/h4-11H,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFKOTVAPFZFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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